

# Physicochemical Properties and Stability Overview

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## Compound of Interest

Compound Name: (1R,3S,4R)-ent-Entecavir-  
13C2,15N

Cat. No.: B12391128

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Entecavir is a guanosine analogue with antiviral activity against the hepatitis B virus. Understanding its fundamental properties is key to predicting its stability.

Table 1: Physicochemical Properties of Entecavir

Property	Value
Chemical Formula	C <sub>12</sub> H <sub>15</sub> N <sub>5</sub> O <sub>3</sub>
Molar Mass	277.28 g/mol
pKa	4.2 (amino group), 10.0 (hydroxyl group)
Solubility	Sparingly soluble in water, soluble in methanol
Appearance	White to off-white crystalline powder

Entecavir is generally stable in solid form and in solution when stored under appropriate conditions. However, it is susceptible to degradation under stress conditions such as extreme pH, high temperature, and exposure to light.

## Forced Degradation Studies of Entecavir

Forced degradation studies are essential to identify potential degradation products and establish the degradation pathways of a drug substance. The following table summarizes typical results from forced degradation studies on Entecavir.

Table 2: Summary of Entecavir Forced Degradation Studies

Condition	Reagent/Exposure	Temperature	Duration	Observation
Acid Hydrolysis	0.1 M HCl	80°C	2 hours	Significant degradation
Base Hydrolysis	0.1 M NaOH	80°C	30 minutes	Significant degradation
Oxidation	3% H <sub>2</sub> O <sub>2</sub>	Room Temperature	2 hours	Moderate degradation
Thermal	60°C	48 hours	Minor degradation	
Photolytic	UV light (254 nm)	Room Temperature	24 hours	Moderate degradation

## Experimental Protocols for Stability Assessment

A robust experimental protocol is necessary to accurately assess the stability of Entecavir-13C<sub>2</sub>,15N in solution.

### Objective

To determine the stability of Entecavir-13C<sub>2</sub>,15N in a given solvent system under various storage conditions (temperature, light) and stress conditions (pH, oxidation).

### Materials and Reagents

- Entecavir-13C<sub>2</sub>,15N reference standard

- HPLC-grade methanol, acetonitrile, and water
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Phosphate buffers
- Calibrated analytical balance
- Volumetric glassware
- High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometric (MS) detector
- Temperature-controlled chambers
- Photostability chamber

## Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Entecavir-13C<sub>2,15</sub>N and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the desired solvent (e.g., 50:50 methanol:water).

## Forced Degradation Procedure

- Acid Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 2 hours.
- Base Hydrolysis: Mix 1 mL of the working solution with 1 mL of 0.1 M NaOH. Keep the solution at 80°C for 30 minutes.
- Oxidation: Mix 1 mL of the working solution with 1 mL of 3% H<sub>2</sub>O<sub>2</sub>. Keep the solution at room temperature for 2 hours.

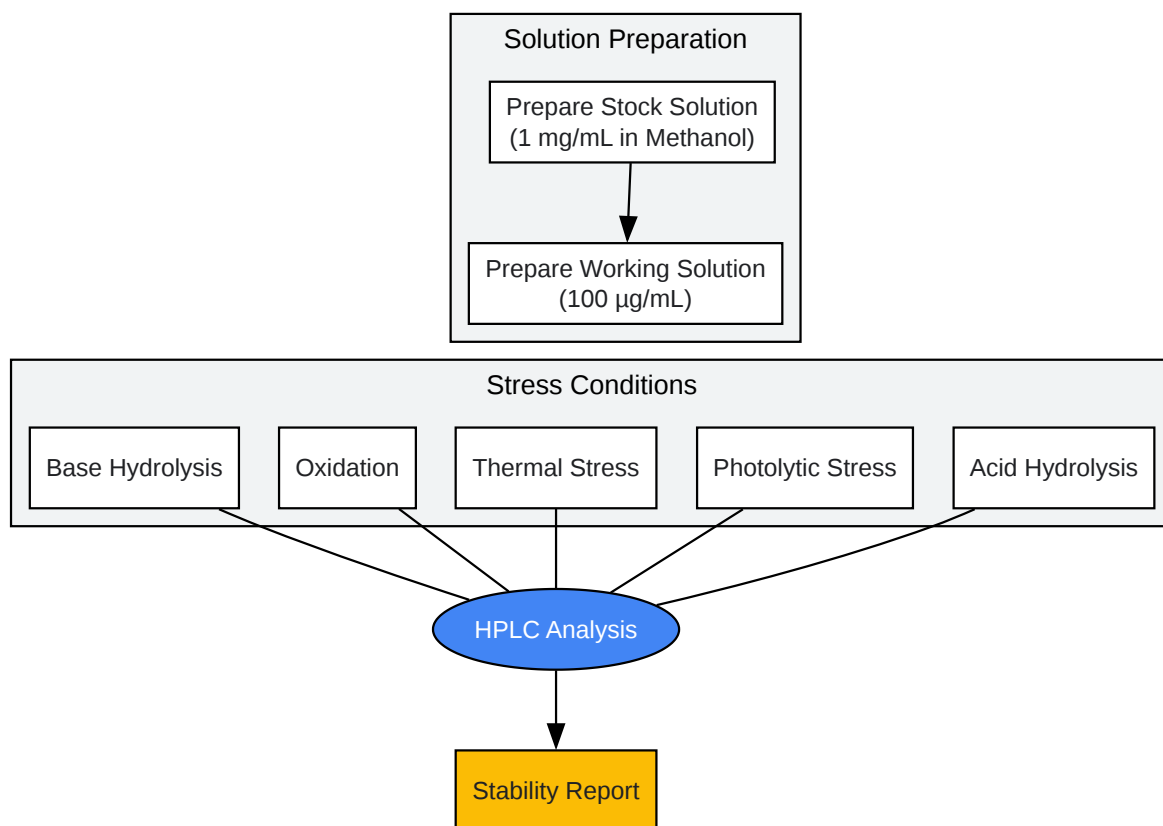
- Thermal Degradation: Store the working solution at 60°C for 48 hours.
- Photolytic Degradation: Expose the working solution to UV light (254 nm) for 24 hours.

## Sample Analysis

- At the end of the exposure period, neutralize the acidic and basic samples.
- Analyze all samples by a validated stability-indicating HPLC method.
- The mobile phase can consist of a gradient mixture of a phosphate buffer and acetonitrile.
- Detection can be performed at the  $\lambda_{\text{max}}$  of Entecavir (approximately 254 nm).

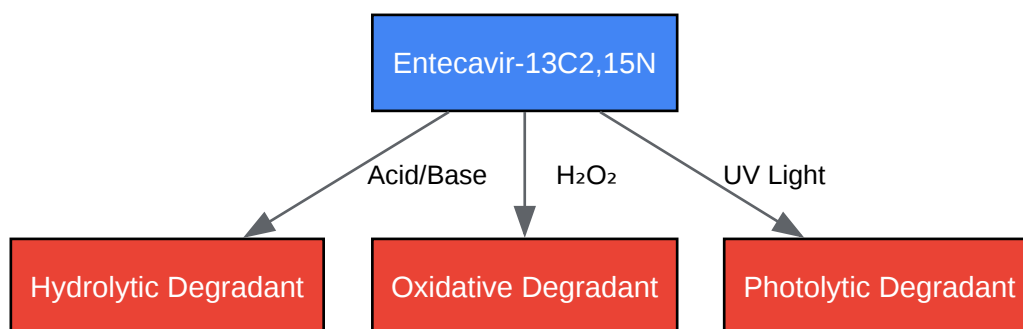
## Visualizations

The following diagrams illustrate the workflow for stability testing and the conceptual degradation pathways.



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Caption: Workflow of a forced degradation study for Entecavir-13C2,15N.



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Caption: Conceptual degradation pathways for Entecavir.

## Conclusion and Recommendations

The stability of Entecavir-13C2,15N in solution is expected to be comparable to that of unlabeled Entecavir. It is most stable in neutral to slightly acidic conditions and should be protected from light and high temperatures. For its use as an internal standard, it is recommended to prepare fresh stock solutions and store them at refrigerated temperatures (2-8°C) in light-protected containers. The stability of working solutions in a specific analytical matrix should be evaluated as part of method validation to ensure the accuracy and reliability of analytical results.

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